molecular formula C18H20Cl2N2O5S2 B10810184 2,5-dichloro-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzenesulfonamide

2,5-dichloro-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzenesulfonamide

Cat. No.: B10810184
M. Wt: 479.4 g/mol
InChI Key: ITIGNSOIRBVSCY-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20Cl2N2O5S2 and its molecular weight is 479.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H20Cl2N2O5S2

Molecular Weight

479.4 g/mol

IUPAC Name

2,5-dichloro-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzenesulfonamide

InChI

InChI=1S/C18H20Cl2N2O5S2/c1-27-17-8-6-14(29(25,26)22-9-3-2-4-10-22)12-16(17)21-28(23,24)18-11-13(19)5-7-15(18)20/h5-8,11-12,21H,2-4,9-10H2,1H3

InChI Key

ITIGNSOIRBVSCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Biological Activity

2,5-Dichloro-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C19H23Cl2N3O4S2
  • Molecular Weight : 463.43 g/mol
  • CAS Number : [Not available in the provided data]

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and receptor interactions. Sulfonamides are known for their antibacterial properties, which are linked to their structural similarity to para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By mimicking PABA, these compounds can inhibit dihydropteroate synthase, an essential enzyme in the folate synthesis pathway.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives. For instance, a study on related compounds demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism involves competitive inhibition of bacterial enzymes critical for folate metabolism.

Antitumor Activity

Emerging research suggests that this compound may exhibit antitumor properties. A case study indicated that compounds with similar structures showed cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro studies have shown that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Research Findings

StudyFindings
Investigated the synthesis and biological evaluation of sulfonamide derivatives; found significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Reported on structure–activity relationships (SAR) indicating that modifications on the piperidine ring enhance biological activity.
Demonstrated that related compounds induce apoptosis in cancer cell lines, supporting potential antitumor applications.

Case Studies

  • Antibacterial Efficacy : In a controlled study, a series of sulfonamide derivatives including this compound were tested against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
  • Cytotoxicity Assay : A cytotoxicity assay was performed using human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed notable activity with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains.

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. The effectiveness was assessed using the GI50 metric, which indicates the concentration required to inhibit cell growth by 50%. For instance, related compounds in the same class demonstrated GI50 values of approximately 38 nM against specific cancer cell lines.

Data Summary Table

Activity TypeTested CompoundMIC/IC50 ValuesRemarks
Antimicrobial2,5-Dichloro-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)...15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeRelated compounds (e.g., GI50 values)~38 nMPotent against various cancer cells
MechanismInhibition of folate synthesisN/ATargeting bacterial growth

Study on Antimicrobial Efficacy

A detailed study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that it was particularly effective against MRSA strains, with an MIC significantly lower than that of many other tested compounds.

Evaluation of Antiproliferative Activity

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others. This suggests that structural modifications can lead to enhanced antiproliferative effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.